molecular formula C16H13F3N4O B7546302 N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-3-(trifluoromethyl)benzamide

N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-3-(trifluoromethyl)benzamide

Katalognummer B7546302
Molekulargewicht: 334.30 g/mol
InChI-Schlüssel: XLEMBZPJAMYLLP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-3-(trifluoromethyl)benzamide, also known as GSK962040, is a small molecule drug that has been studied for its potential therapeutic applications.

Wirkmechanismus

The mechanism of action of N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-3-(trifluoromethyl)benzamide involves its interaction with specific receptors in the brain. As mentioned earlier, it has been shown to increase the activity of the GABA-A receptor and bind to the dopamine D3 receptor. These interactions lead to the anxiolytic, sedative, and potentially anti-addictive effects of the drug.
Biochemical and Physiological Effects:
N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-3-(trifluoromethyl)benzamide has been shown to have several biochemical and physiological effects. In addition to its interactions with the GABA-A and dopamine D3 receptors, it has also been shown to modulate the activity of the 5-HT2A receptor, which is involved in the regulation of mood and cognition (Atack et al., 2011). The drug has also been shown to increase slow wave sleep and decrease REM sleep in rats (Atack et al., 2011).

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-3-(trifluoromethyl)benzamide in lab experiments is its specificity for certain receptors in the brain. This allows researchers to investigate the effects of the drug on specific pathways and systems. However, one limitation is that the drug has not been extensively studied in humans, so its safety and efficacy are not well established.

Zukünftige Richtungen

For research include investigating its potential as a treatment for anxiety disorders, sleep disorders, and drug addiction, as well as its effects on other receptors in the brain.

Synthesemethoden

The synthesis of N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-3-(trifluoromethyl)benzamide involves several steps. The first step is the synthesis of 1-(2-bromoethyl)-1H-[1,2,4]triazolo[4,3-a]pyridin-3-amine, which is then reacted with 3-(trifluoromethyl)benzoyl chloride to produce the final product. The synthesis of this compound has been described in detail in a scientific paper by Brough et al. (2011).

Wissenschaftliche Forschungsanwendungen

N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-3-(trifluoromethyl)benzamide has been studied for its potential therapeutic applications. One study investigated its effects on the GABA-A receptor, which is involved in the regulation of anxiety and sleep. The results showed that N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-3-(trifluoromethyl)benzamide increased the activity of the GABA-A receptor, leading to anxiolytic and sedative effects (Atack et al., 2011).
Another study investigated the effects of N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-3-(trifluoromethyl)benzamide on the dopamine D3 receptor, which is involved in reward and motivation. The results showed that N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-3-(trifluoromethyl)benzamide had a high affinity for the dopamine D3 receptor and could potentially be used as a treatment for drug addiction (Heidbreder et al., 2013).

Eigenschaften

IUPAC Name

N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N4O/c1-10(14-22-21-13-7-2-3-8-23(13)14)20-15(24)11-5-4-6-12(9-11)16(17,18)19/h2-10H,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLEMBZPJAMYLLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C2N1C=CC=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-3-(trifluoromethyl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.